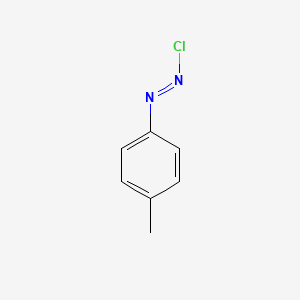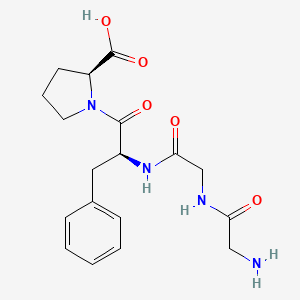
Glycylglycyl-L-phenylalanyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycyl-L-phenylalanyl-L-proline is a peptide compound composed of glycine, phenylalanine, and proline residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-phenylalanyl-L-proline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
Glycylglycyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often use halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield hydroxylated phenylalanine derivatives, while reduction of peptide bonds can lead to the formation of smaller peptide fragments .
科学研究应用
Glycylglycyl-L-phenylalanyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for enzymatic studies and as a probe for investigating protein-peptide interactions.
Medicine: It has potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of Glycylglycyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The peptide’s structure allows it to interact with proteins and other biomolecules, affecting their function and stability .
相似化合物的比较
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide composed of glycine and phenylalanine.
Glycylglycyl-L-proline: A tripeptide composed of glycine and proline residues.
L-phenylalanyl-L-proline: A dipeptide composed of phenylalanine and proline.
Uniqueness
Its structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial contexts .
属性
CAS 编号 |
76078-22-3 |
|---|---|
分子式 |
C18H24N4O5 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N4O5/c19-10-15(23)20-11-16(24)21-13(9-12-5-2-1-3-6-12)17(25)22-8-4-7-14(22)18(26)27/h1-3,5-6,13-14H,4,7-11,19H2,(H,20,23)(H,21,24)(H,26,27)/t13-,14-/m0/s1 |
InChI 键 |
JDRPUERLRRPKBR-KBPBESRZSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)



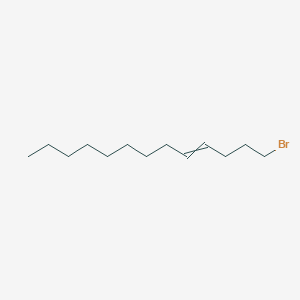
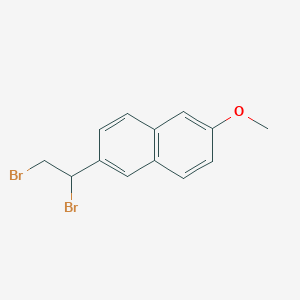
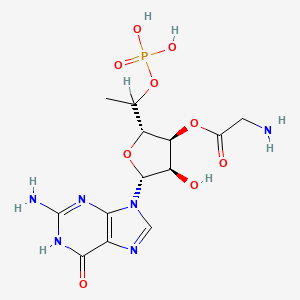
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
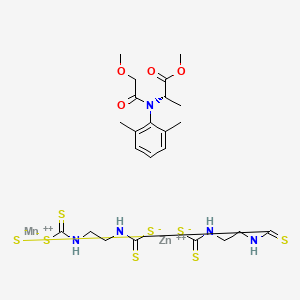
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
